molecular formula C12H16ClNO B4558707 N-butyl-2-(4-chlorophenyl)acetamide

N-butyl-2-(4-chlorophenyl)acetamide

Cat. No. B4558707
M. Wt: 225.71 g/mol
InChI Key: IMQOJKRMXQNWKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-butyl-2-(4-chlorophenyl)acetamide derivatives and similar compounds involves various chemical reactions, highlighting the versatility and complexity of achieving the desired acetamide structure. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcasing the specific steps needed to introduce chlorophenyl groups into the acetamide structure under optimized conditions (Jian-wei, 2009).

Scientific Research Applications

Metabolism in Herbicides

N-butyl-2-(4-chlorophenyl)acetamide is related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, used in agriculture. These herbicides are known to be carcinogenic in rats, and their metabolism involves complex pathways leading to potentially DNA-reactive products. Human and rat liver microsomes metabolize these compounds differently, suggesting varied risks and effects in different species (Coleman et al., 2000).

Antiviral Applications

A derivative of N-butyl-2-(4-chlorophenyl)acetamide, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis. This suggests its potential as a therapeutic agent in treating viral diseases (Ghosh et al., 2008).

Photovoltaic and Nonlinear Optical Applications

Studies on N -(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and related compounds have shown promising results in photovoltaic efficiency modeling. These compounds exhibit good light-harvesting efficiency and potential for use in dye-sensitized solar cells. They also have noteworthy nonlinear optical (NLO) activity, making them candidates for photonic devices like optical switches and modulators (Mary et al., 2020).

Antibacterial Agents

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including variants like 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, have been characterized as potential pesticides and studied for their antibacterial activity against gram-positive and gram-negative bacteria. Their structures and efficacy against agricultural pests and pathogens highlight their potential in pest control and crop protection (Olszewska et al., 2009).

Anticancer and Anti-inflammatory Activities

Some derivatives of 2-(substituted phenoxy) acetamide, closely related to N-butyl-2-(4-chlorophenyl)acetamide, have shown promising results as anticancer, anti-inflammatory, and analgesic agents. These studies suggest the potential of these compounds in developing new therapeutic agents for treating various diseases (Rani et al., 2014).

properties

IUPAC Name

N-butyl-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQOJKRMXQNWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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